8-Chloroxanthine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCWWUKRLUQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929020 | |
| Record name | 8-Chloro-9H-purine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Chloroxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.167 mg/mL at 20 °C | |
| Record name | 8-Chloroxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13548-68-0 | |
| Record name | 8-Chloro-3,9-dihydro-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13548-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-CHLOROXANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chloro-9H-purine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloroxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of 8 Chloroxanthine
Advanced Synthetic Routes to 8-Chloroxanthine and its Derivatives
The construction of the xanthine (B1682287) skeleton, a purine (B94841) derivative, is the foundational step in synthesizing this compound. Various methodologies have been developed to build this bicyclic system, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring.
A key step in the formation of the xanthine core is the closure of the imidazole ring onto a pre-existing pyrimidine structure. nih.govbeilstein-journals.org The most established and widely utilized method is the Traube purine synthesis. nih.govscispace.comresearchgate.net This classical approach typically begins with a 6-aminouracil (B15529) derivative. scispace.comresearchgate.net The synthesis involves the nitrosation of a 6-aminouracil at the 5-position, followed by reduction of the nitroso group to an amine, yielding a 5,6-diaminouracil (B14702). nih.gov The final step is the cyclization of the 5,6-diaminouracil with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the imidazole ring and complete the xanthine scaffold. beilstein-journals.orgnih.gov
Recent advancements have introduced microwave-assisted ring closure reactions, which significantly shorten reaction times and often improve yields compared to conventional heating methods. beilstein-journals.org This technique has proven effective for the synthesis of both 8-unsubstituted and 8-substituted xanthine derivatives. beilstein-journals.org
Classical condensation routes are fundamental to the synthesis of 8-substituted xanthines and often represent a variation of the Traube synthesis. These methods rely on the condensation of 5,6-diaminouracil derivatives with various electrophilic reagents. nih.govfrontiersin.orgnih.gov
Common approaches include:
Condensation with Aldehydes: Reacting a 5,6-diaminouracil with an aldehyde generates a Schiff base intermediate (an imine). nih.govclockss.org This intermediate then undergoes oxidative cyclization to form the 8-substituted xanthine. nih.govfrontiersin.orgclockss.org Various oxidizing agents can be employed for this ring closure step. clockss.org
Condensation with Carboxylic Acids: Alternatively, 5,6-diaminouracils can be condensed with carboxylic acids or their derivatives (like acid chlorides) to form a 6-amino-5-acylamidouracil intermediate. frontiersin.orgnih.govbiointerfaceresearch.com Subsequent intramolecular cyclization, often promoted by heating or treatment with a dehydrating agent or base, yields the 8-substituted xanthine. frontiersin.orgbiointerfaceresearch.com
These condensation strategies offer a versatile pathway to introduce a wide array of substituents at the 8-position of the xanthine core, which is crucial for tuning the molecule's biological activity. biointerfaceresearch.com
To produce this compound itself, a chlorination step is required. This can be achieved by direct chlorination of a pre-formed xanthine or a suitable derivative that is unsubstituted at the C8 position.
N-chlorosuccinimide (NCS) has emerged as an effective and widely used reagent for the regioselective chlorination of the xanthine nucleus at the 8-position. Theophylline (B1681296) (1,3-dimethylxanthine) and its derivatives can be efficiently chlorinated at the C8 position using NCS. The reaction involves treating the xanthine derivative with NCS in a suitable solvent. The electronegative nitrogen atoms in the purine ring system deactivate it towards typical electrophilic substitution, but the C8 position remains susceptible to chlorination under appropriate conditions. This method is also applicable to other xanthine derivatives, such as theobromine (B1682246) (3,7-dimethylxanthine).
In a move towards greener and more environmentally friendly chemistry, methods have been developed to perform the chlorination in an aqueous phase, avoiding the use of organic solvents. One such method involves the chlorination of theophylline using N-chlorosuccinimide in water. The reaction proceeds by dissolving theophylline in water under controlled temperature and pH, followed by the addition of NCS. This approach not only simplifies the reaction setup and workup but also enhances the safety profile by eliminating flammable and toxic organic solvents. The yield and purity of the resulting 8-chlorotheophylline (B119741) are high, making this a viable method for larger-scale production.
Specific Chlorination Strategies at the 8-Position
Derivatization Strategies of the this compound Scaffold
The chlorine atom at the 8-position of the xanthine ring is a key functional handle for further molecular elaboration. It acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of substituents. vulcanchem.comlibretexts.orgucalgary.camasterorganicchemistry.comucsd.edu This versatility makes this compound and its N-alkylated derivatives, like 8-chlorotheophylline, valuable intermediates in the synthesis of pharmacologically active compounds. biointerfaceresearch.comsolubilityofthings.com
Common derivatization strategies include:
Reaction with Amines: 8-Chloroxanthines readily react with primary and secondary amines to yield 8-aminoxanthine (B1206093) derivatives. This is one of the most common transformations, leading to compounds with a wide spectrum of biological activities.
Reaction with Thiols: The displacement of the 8-chloro group with a thiol or thiolate anion provides access to 8-thioxanthines or 8-alkylthioxanthines. vulcanchem.com
Reaction with Alcohols/Alkoxides: Reaction with alcohols in the presence of a base, or with pre-formed alkoxides, leads to the formation of 8-alkoxyxanthine derivatives.
Alkylation: The nitrogen atoms at positions 1, 3, and 7 of the this compound scaffold can be alkylated using various alkylating agents in the presence of a base. prepchem.com This allows for further modulation of the compound's properties. For instance, 1,3-dimethyl-8-chloroxanthine can be further alkylated at the N7 position. prepchem.com
These derivatization reactions underscore the importance of this compound as a versatile building block in the synthesis of complex molecules.
Mechanistic Investigations of 8 Chloroxanthine at the Molecular and Cellular Level
Adenosine (B11128) Receptor Antagonism by 8-Chloroxanthine
The most well-documented mechanism of action for this compound and other methylxanthines is the antagonism of adenosine receptors. biointerfaceresearch.com Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating its four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. By binding to these receptors without activating them, this compound competitively blocks the binding of adenosine, thereby inhibiting its effects. nih.gov This blockade is responsible for many of the compound's stimulant properties, as adenosine typically exerts inhibitory or calming effects on neuronal activity. nih.gov
This compound is generally characterized as a non-selective adenosine receptor antagonist, meaning it does not show strong preference for any single subtype. biointerfaceresearch.com While specific binding affinity (Ki) values for this compound across all receptor subtypes are not extensively documented in publicly available literature, the profile of its parent compound, theophylline (B1681296), provides a representative example of the non-selective nature of these xanthines. Research indicates that many classical xanthines, including theophylline, exhibit poor affinity for the A₃ receptor subtype. nih.govresearchgate.net
Table 1: Representative Adenosine Receptor Antagonism by Theophylline (Data for Theophylline is used to illustrate the general non-selective profile of this xanthine (B1682287) class)
| Receptor Subtype | Action | Organism |
|---|---|---|
| Adenosine receptor A₁ | antagonist | Humans |
| Adenosine receptor A₂ₐ | antagonist | Humans |
| Adenosine receptor A₂ₑ | antagonist | Humans |
Source: DrugBank drugbank.com
The blockade of adenosine receptors by this compound directly interferes with the intracellular signaling cascades that adenosine normally initiates. These pathways are primarily mediated by G proteins and the enzyme adenylyl cyclase, which synthesizes cyclic adenosine monophosphate (cAMP).
A₁ and A₃ Receptors: These subtypes are typically coupled to inhibitory G proteins (Gi/Go). When activated by adenosine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking these receptors, this compound prevents this inhibition, resulting in a relative increase or maintenance of cAMP levels. nih.gov
A₂ₐ and A₂ₑ Receptors: These subtypes are coupled to stimulatory G proteins (Gs). Adenosine binding to these receptors activates adenylyl cyclase, thereby increasing intracellular cAMP production. nih.gov this compound antagonism at these sites blocks this stimulatory effect, preventing the adenosine-induced rise in cAMP.
By modulating cAMP levels, this receptor blockade influences a multitude of cellular functions, including protein kinase A (PKA) activation, gene transcription, and the activity of ion channels, ultimately altering the cell's functional state.
Phosphodiesterase Inhibition by Xanthine Derivatives and Potential for this compound
Xanthine derivatives are well-known as competitive non-selective phosphodiesterase (PDE) inhibitors. nih.gov PDEs are a superfamily of enzymes that degrade the cyclic nucleotides cAMP and cGMP, terminating their signaling roles. By inhibiting PDEs, xanthines prevent the breakdown of these second messengers, leading to their accumulation within the cell and an amplification of their downstream effects, such as smooth muscle relaxation and anti-inflammatory responses. drugbank.com
While this compound is presumed to share this property due to its structure, specific data on its broad PDE inhibition profile is limited. However, research into related compounds provides direct evidence of this mechanistic potential. A study on 7-(2-naphthylmethyl) derivatives of this compound demonstrated inhibitory activity against cyclic GMP-inhibited phosphodiesterase (PDE III). researchgate.net
Table 2: PDE Inhibitory Activity of an this compound Derivative
| Enzyme | Inhibitory Concentration (IC₅₀) |
|---|---|
| Cyclic GMP-inhibited phosphodiesterase (PDE III) | 0.7 μM |
Source: Murray, K. J., et al. researchgate.net
Interaction with Other Neurotransmitter Systems
Direct research on the interaction of this compound with other neurotransmitter systems is not widely available. However, the effects of structurally similar xanthines, such as theophylline and caffeine (B1668208), provide a basis for potential interactions. These interactions are often secondary to the primary mechanism of adenosine receptor blockade, as adenosine itself is a key modulator of other neurotransmitter systems.
There is evidence that xanthines can influence the cholinergic system. Studies on theophylline have shown that it can antagonize the inhibitory effect of adenosine on acetylcholine (B1216132) release from cholinergic nerves. nih.gov Adenosine typically acts as a brake on acetylcholine release; therefore, by blocking adenosine receptors, theophylline can facilitate an increase in acetylcholine release. nih.gov Given its structural similarity, this compound may exert a similar influence, potentially enhancing cholinergic transmission by removing an inhibitory adenosine-mediated control. Furthermore, some novel hybrids of theophylline have been specifically designed and studied as acetylcholinesterase (AChE) inhibitors, highlighting the potential for the xanthine scaffold to interact with the cholinergic system. nih.gov
The interaction between xanthines and the serotonin (B10506) system is also an area of investigation. Many of the alerting effects of caffeine are believed to be related to its actions on serotonin neurons. nih.gov The stimulatory effect of caffeine on serotonin, dopamine (B1211576), and norepinephrine (B1679862) neurons is thought to stem from its blockade of adenosine receptors, which normally inhibit the function of these neurons. nih.gov By antagonizing these inhibitory receptors, caffeine can indirectly increase the activity of serotonergic pathways. It is plausible that this compound could engage in a similar indirect modulation of the serotonin system through the same primary mechanism of adenosine receptor antagonism.
Norepinephrine and Dopamine System Interactions
The interaction of this compound with the norepinephrine and dopamine neurotransmitter systems is primarily understood as an indirect effect, mediated through its primary mechanism of action as an adenosine receptor antagonist. nih.govwikipedia.orgdrugbank.com In the central nervous system, adenosine, particularly via the A1 receptor subtype, exerts a tonic inhibitory control over the release of several neurotransmitters, including dopamine. jneurosci.orgcolorado.edu By binding to and blocking these presynaptic A1 receptors, this compound negates this baseline inhibition. This process, known as disinhibition, leads to an increase in the presynaptic release of dopamine. jneurosci.orgnih.gov
Adenosine A1 receptors are often co-localized with dopamine D1 receptors, where they can exert opposing influences on intracellular signaling cascades. colorado.edu The blockade of A1 receptors by this compound can therefore shift the balance of signaling in favor of dopamine D1 receptor-mediated pathways.
Studies on related methylxanthines, such as caffeine and theophylline, have demonstrated complex, dose-dependent effects on catecholamine release. In freely moving animal models, lower doses of these xanthines tend to increase the release of dopamine in regions like the caudate nucleus, consistent with the adenosine antagonism mechanism. nih.gov However, higher doses have been observed to decrease dopamine release, suggesting the recruitment of additional, more complex pharmacological actions at elevated concentrations. nih.gov Similarly, caffeine has been shown to increase norepinephrine release in the hippocampus and motor cortex. nih.gov
Table 1: Effects of Representative Methylxanthines on Catecholamine Release in Freely Moving Rats This table presents data for methylxanthines structurally related to this compound to illustrate the general effects of this chemical class on dopamine and norepinephrine systems.
| Compound | Dose (µmol/kg) | Brain Region | Neurotransmitter | Peak Effect (% Change from Baseline) | Time to Peak (min) |
| Caffeine | 75 | Caudate | Dopamine | +39% | 60 |
| 250 | Caudate | Dopamine | -31% | 30 | |
| Theophylline | 75 | Caudate | Dopamine | +66% | 60 |
| 250 | Caudate | Dopamine | +25% | 75 |
Data sourced from studies on in vivo electrochemistry in rats. nih.gov
Opioid System Interactions
Furthermore, methylxanthines have been investigated for their ability to counteract opioid-induced respiratory depression. This effect is believed to be mediated centrally within the brainstem, potentially through mechanisms including phosphodiesterase inhibition, rather than direct interaction at the opioid receptor level. nih.gov
Enzyme Inhibition Profiles of this compound
Xanthine derivatives are a well-established class of enzyme inhibitors, with their most prominent activity being the competitive, non-selective inhibition of phosphodiesterases (PDEs). wikipedia.orgwikipedia.orgnih.gov PDEs are a superfamily of enzymes responsible for the degradation of the cyclic nucleotide second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org By inhibiting the catalytic action of these enzymes, this compound can lead to an accumulation of intracellular cAMP and cGMP, thereby prolonging and amplifying their signaling effects.
The primary enzyme targets for this compound, in line with other xanthines like theophylline and caffeine, are the phosphodiesterases (PDEs) . wikipedia.org Xanthines are generally considered non-selective inhibitors, meaning they can act on multiple PDE enzyme families. wikipedia.orgnih.gov Another key enzyme relevant to the metabolism of xanthines themselves is Xanthine Oxidase , which catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid as part of the purine degradation pathway. ijbs.com
Table 2: Major Phosphodiesterase (PDE) Families and Their Functions
| PDE Family | Primary Substrate(s) | General Function |
| PDE1 | Ca2+/calmodulin-stimulated | Involved in smooth muscle contraction, inflammation, and neuronal signaling. |
| PDE2 | cGMP-stimulated | Cross-talk between cAMP and cGMP pathways. |
| PDE3 | cGMP-inhibited | Regulates cardiovascular function and platelet aggregation. |
| PDE4 | cAMP-specific | Key regulator of inflammation and immune cell function. |
| PDE5 | cGMP-specific | Primarily involved in smooth muscle relaxation (e.g., vasodilation). |
This table provides a general overview of PDE families that can be non-selectively inhibited by xanthine compounds. nih.gov
The inhibition of PDEs by this compound has a direct and significant impact on intracellular communication pathways, primarily the cAMP signaling cascade. The elevation of intracellular cAMP levels resulting from PDE inhibition leads to the activation of Protein Kinase A (PKA) . wikipedia.orgwikipedia.org PKA is a critical enzyme that, once activated, phosphorylates a wide array of downstream protein targets, including transcription factors, enzymes, and ion channels. This phosphorylation alters the activity of these target proteins, thereby initiating a broad cellular response. The cAMP/PKA pathway is a ubiquitous signaling module that regulates diverse physiological processes, including metabolism, gene transcription, and cell growth.
Investigations into Effects on Ion Channels
The effects of this compound on ion channels are largely considered to be indirect, arising as a downstream consequence of its impact on intracellular signaling pathways rather than direct channel blockade. The activation of the cAMP/PKA pathway, which results from PDE inhibition, is a well-known mechanism for the modulation of ion channel activity. PKA can directly phosphorylate various ion channels, altering their gating properties, such as their probability of opening or conductance. mdpi.com
For example, L-type calcium channels and certain types of potassium channels are known targets for PKA-mediated phosphorylation. Furthermore, chronic administration of related xanthines has been shown to alter the expression levels of certain channels; for instance, chronic caffeine intake in animal models has been observed to cause a significant increase in the density of L-type calcium channels in cerebral cortical membranes. nih.gov While some highly modified, novel xanthine derivatives have been specifically designed and investigated as direct blockers of certain potassium channels, this is not considered a primary mechanism for classical xanthines like this compound. nih.gov
Studies on Intracellular Concentration of Polyamines
Direct experimental studies investigating the specific effects of this compound on the intracellular concentrations of polyamines are not extensively documented in scientific literature. Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules involved in fundamental cellular processes, including cell growth, proliferation, and differentiation. nih.govnih.gov
The intracellular levels of these molecules are meticulously regulated by a balance between biosynthesis, catabolism, and transport. nih.govnih.gov Key enzymes in the biosynthetic pathway, such as ornithine decarboxylase (ODC), are tightly controlled at the level of gene transcription. nih.gov Given that this compound can modulate signaling pathways like the cAMP/PKA cascade, which can have wide-ranging effects on gene expression, it is plausible that it could indirectly influence the expression of polyamine-regulating enzymes. However, a direct causal link and the physiological significance of such a potential interaction have not been established.
Research Findings on this compound and Transglutaminase 2 Activity Remain Undocumented
Despite a thorough search of available scientific literature, no direct research has been found detailing the mechanistic investigations of the chemical compound this compound on the activity of Transglutaminase 2 (TG2).
Consequently, an article structured around the specific modulatory effects of this compound at the molecular and cellular level concerning TG2 cannot be generated at this time. The scientific community has not published studies, data tables, or detailed research findings that would address the proposed topic of "Transglutaminase 2 (TG2) Activity Modulation" by this compound.
Information on related compounds, such as 8-chlorotheophylline (B119741) (1,3-dimethyl-8-chloroxanthine), is available, indicating its role as a central nervous system stimulant and an adenosine receptor antagonist. However, this information does not extend to its effects, if any, on Transglutaminase 2. Broader searches on xanthine derivatives as potential modulators of TG2 activity also did not yield any specific results for this compound.
Until research is conducted and published on the specific interaction between this compound and Transglutaminase 2, a scientifically accurate and detailed article on this subject cannot be provided.
Pharmacological Research Perspectives on 8 Chloroxanthine
Structure-Activity Relationship (SAR) Studies of 8-Chloroxanthine
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in pharmacology. For this compound and its derivatives, these studies provide critical insights into how specific structural features influence their interactions with biological targets.
Qualitative Structure-Activity Relationship (SAR) analysis examines how the presence or absence of certain functional groups or structural motifs affects the biological activity of a compound. ijpsr.com For xanthine (B1682287) derivatives, including this compound, SAR studies have identified key positions on the xanthine nucleus that are crucial for activity. mdpi.com Generally, substitutions at the C8 position with aryl or cycloalkyl groups have shown promise for developing novel antagonists for adenosine (B11128) A1 and A2A receptors. mdpi.com The introduction of a chlorine atom at the 8-position, as in this compound, is a significant modification that influences its properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. ijpsr.comslideshare.net This is achieved by correlating physicochemical properties or structural descriptors of the molecules with their observed biological activities. researchgate.net For xanthine derivatives, QSAR studies have been performed to develop models that can predict the antagonistic activity at adenosine receptors. ajrconline.org These models often incorporate various descriptors related to lipophilicity, electronic effects, and steric properties to predict the activity of new, untested compounds. slideshare.netresearchgate.net The goal of QSAR is to facilitate the rational design of more potent and selective molecules. researchgate.net
The substitution of a chlorine atom at the 8-position of the xanthine ring has a notable impact on the molecule's biological and chemical properties. This substitution is known to increase the acidity of the xanthine amine group. wikipedia.orgwikiwand.com In the context of its use in the drug dimenhydrinate (B1670652), this increased acidity is crucial for forming a stable salt with diphenhydramine (B27). wikipedia.orgwikiwand.com While the 8-chloro modification in 8-chlorotheophylline (B119741) (1,3-dimethyl-8-chloroxanthine) was not primarily selected for its pharmacological properties, substitutions at the 8-position of the xanthine core, in general, are known to enhance antagonism at adenosine receptors. mdpi.comwikipedia.orgwikiwand.com
Methyl substitutions at the N1 and N3 positions of the xanthine ring, as seen in 8-chlorotheophylline (1,3-dimethyl-8-chloroxanthine), significantly influence the compound's pharmacological profile. nih.govcontaminantdb.ca Substitution at the N1 position is considered important for high affinity and selectivity towards adenosine receptor sites. mdpi.com Meanwhile, substitution at the N3 position has been shown to increase the bronchodilator effect of xanthines. mdpi.com The presence of methyl groups at both N1 and N3, combined with the 8-chloro substitution, results in a compound with specific physiological effects, including acting as a central nervous system stimulant. nih.gov
Preclinical Research Methodologies and Findings for this compound
Preclinical research is a vital stage in drug development that involves in vitro (test tube) and in vivo (animal) studies to assess the efficacy and safety of a potential drug before human trials. angelinipharma.com
Methodologies in preclinical research for compounds like this compound and its derivatives involve a range of techniques. In vitro assays are used to determine the compound's mechanism of action and its affinity for specific receptors, such as adenosine receptors. angelinipharma.com For example, studies have investigated the ability of 8-chlorotheophylline to block adenosine receptors, which is believed to be the primary mechanism for its stimulant effects. nih.govdrugbank.com
In vivo studies in animal models are conducted to evaluate the physiological effects of the compound. For instance, preclinical studies with 8-chlorotheophylline in mice have been performed to assess its locomotor activity. wikipedia.orgwikiwand.com These studies found that it does not significantly increase locomotor activity, suggesting it may not cross the blood-brain barrier effectively. wikipedia.orgwikiwand.com Another area of preclinical investigation for related compounds, such as 8-chloroadenosine, has been in the context of cancer research, where its effects on DNA and RNA synthesis and cellular energy levels were evaluated in mantle cell lymphoma cell lines. nih.gov
In Vitro Model Systems
In vitro models are indispensable tools in pharmacological research, offering a controlled environment to investigate the cellular and molecular mechanisms of a compound. For this compound and its derivatives, these systems have been primarily utilized to elucidate effects on cell signaling, differentiation, and metabolism.
Cell-Based Assays
Cell-based assays provide a platform to study the direct effects of a compound on cellular behavior and function. biocompare.com Research involving xanthine derivatives has employed various cancer cell lines to explore their potential as therapeutic agents. For instance, studies on 8-chlorotheophylline, a methylated derivative of this compound, have been conducted to assess its role in inducing differentiation in melanoma cells. researchgate.netresearchgate.net These assays typically measure parameters like cell proliferation, viability, migration, and the expression of specific biomarkers. biocompare.comresearchgate.net
In the context of metabolic studies, this compound has been identified as a metabolite in prostate cancer cell lines, highlighting its relevance in cellular metabolic pathways. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify such metabolites within the cellular environment. nih.gov
Below is a table summarizing the use of cell-based assays in research related to this compound and its derivatives.
| Cell Line | Assay Type | Key Findings | Reference |
| Human Melanoma (A375, SK-MEL-30) | Cell Counting, Adhesion, Migration Assays | Theophylline (B1681296), a related xanthine, demonstrated inhibitory effects on proliferation and migration. researchgate.net | researchgate.net |
| Patient-Derived Melanoma-Initiating Cells (MICs) | Spheroid Growth, Differentiation Marker Analysis | Theophylline reduced cell growth and induced differentiation parameters. researchgate.net | researchgate.net |
| Prostate Cancer (LNCaP, C4-2, VCaP) | Metabolomic Analysis (LC-MS) | This compound was identified as a potential metabolite during the analysis of cellular responses to arachidonic acid. nih.gov | nih.gov |
Tissue-Specific Assays
Tissue-specific assays allow for the examination of a compound's effect within the more complex, multicellular context of an organ or tissue explant. This approach bridges the gap between single-cell cultures and whole-organism studies.
A notable application of tissue-specific assays in this compound research involves the use of sea urchin embryos. These embryos serve as a classical model in developmental biology. Early studies reported that treating sea urchin embryos with this compound perturbs the establishment of the dorsoventral (back-to-belly) axis during development. biologists.comwisc.edu More recent investigations have used these models to study the expression of tissue-specific genes and proteins following chemical treatment, using techniques like in situ hybridization and immunoprecipitation to analyze changes in molecular markers. biologists.com
Additionally, prostate tissue explants have been used to study the influence of various compounds on androgen metabolism, a critical pathway in prostate physiology and pathology. nih.gov
The table below details findings from tissue-specific assays.
| Tissue Model | Assay Type | Key Findings | Reference |
| Sea Urchin (Lytechinus variegatus) Embryos | Developmental Bioassay | Treatment with this compound resulted in partially or fully radialized larvae, indicating a disruption of the normal dorsoventral axis formation. biologists.comwisc.edubiologists.com | biologists.comwisc.edubiologists.com |
| Human Prostate Tissue Explants | Metabolomic and Gene Expression Analysis | Used to study the effects of compounds like arachidonic acid on the expression of enzymes involved in androgen metabolism. nih.gov | nih.gov |
In Vivo Animal Model Studies
In vivo studies are crucial for understanding the systemic effects and potential therapeutic efficacy of a compound in a whole, living organism. nih.gov While extensive in vivo research specifically on this compound is limited, studies on related compounds and the use of relevant animal models provide a framework for future investigation.
Selection and Validation of Animal Models
The choice of an animal model depends on the biological process being investigated. For developmental effects, the sea urchin embryo has been a validated and informative model for studying the impacts of compounds like this compound on early embryogenesis and axis formation. biologists.comwisc.edu Its external fertilization and transparent embryos allow for direct observation of developmental changes. wisc.edu
For oncology and metabolic research, genetically engineered mouse models and xenograft models (where human cancer cells are implanted into immunocompromised mice) are standard. nih.gov These models allow for the study of tumor growth and metastasis in a systemic context. While not specifically detailed for this compound, studies with related compounds in mice have been performed to assess efficacy and biodistribution, for example using PET imaging to monitor reporter gene expression in tumor-bearing mice. researchgate.net
Experimental Design Considerations
A robust experimental design is fundamental to obtaining reliable in vivo data. Key considerations include the use of appropriate control groups, randomization, and defining the timing and duration of the intervention.
In the sea urchin model, experiments are designed by treating embryos with the chemical at specific developmental stages, often from fertilization through the gastrula stage, to pinpoint the window of developmental sensitivity. biologists.comwisc.edu
For studies in mice, such as those involving xenograft tumors, a typical design involves establishing tumors to a certain size before initiating treatment. researchgate.net A control group receives a vehicle or no treatment, and the treatment group receives the compound of interest. The design may also involve multiple treatment arms to compare different compounds or concentrations. nih.govresearchgate.net Quasi-experimental designs, which lack random assignment but use carefully selected comparison groups, can also be employed when randomization is not feasible. beamexchange.org
Efficacy Studies and Endpoints
Efficacy studies are designed to determine if a compound has the desired biological effect in an in vivo setting. The endpoints measured are specific to the disease model and the compound's hypothesized mechanism of action.
In potential oncology studies using mouse models, common efficacy endpoints would include the inhibition of tumor growth, reduction in tumor volume, or prevention of metastasis. nih.gov For reporter gene imaging studies, the endpoint is the accumulation of a radiolabeled probe, measured as a percentage of the injected dose per gram of tissue (%ID/g), which correlates with gene expression levels. researchgate.net
The following table summarizes endpoints used in relevant in vivo models.
| Animal Model | Efficacy Study Type | Endpoints Measured | Reference |
| Sea Urchin (Lytechinus variegatus) | Developmental Toxicity/Efficacy | Morphological: Alterations in skeletal patterning, radialization of larvae. Molecular: Changes in expression levels of dorsal (LvS1) and ventral (Ecto V) ectodermal markers. biologists.com | biologists.comwisc.edubiologists.com |
| Mouse (Tumor Models) | Reporter Gene Imaging | Imaging: Accumulation of radiolabeled probes (e.g., FPCV) in tumors, measured as %ID/g. | researchgate.net |
| Mouse (General Oncology) | Antitumor Activity | Primary: Inhibition of tumor growth, reduction in tumor volume. Secondary: Prevention of metastasis, survival analysis. nih.gov | nih.gov |
Pharmacokinetic Optimization
Pharmacokinetic optimization is a critical process in drug development that aims to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound to improve its efficacy and therapeutic window. For xanthine derivatives, including this compound, this process often involves chemical modifications to fine-tune their physicochemical properties. nih.gov Key pharmacokinetic parameters such as plasma protein binding, volume of distribution, and clearance are strongly correlated with the lipophilicity of the compound, which is often expressed as the logarithm of the octanol/water partition coefficient (logP). nih.gov
Strategies for optimization focus on modifying the xanthine scaffold to achieve a desirable pharmacokinetic profile. It is known that the volume of distribution and the extent of plasma protein binding are dependent on the lipophilicity of a compound. nih.gov Research into quantitative structure-pharmacokinetic relationships (QSPR) for a series of theophylline derivatives demonstrated that pharmacokinetic parameters could be predicted based on molecular descriptors. For instance, the volume of distribution at steady-state (Vss) and clearance (CL) are key parameters evaluated. nih.gov
A notable example of chemical modification is 8-Chlorotheophylline (1,3-dimethyl-8-chloroxanthine), a key component of the antiemetic drug dimenhydrinate. wikipedia.org The introduction of the chlorine atom at the 8-position was not primarily for enhancing its pharmacological action but rather to increase the acidity of the xanthine's amine group. This increased acidity facilitates the formation of a stable salt with diphenhydramine, which is a crucial aspect of the drug's formulation and subsequent bioavailability. wikipedia.org This modification, however, also influences its pharmacokinetic properties; 8-Chlorotheophylline does not appear to cross the blood-brain barrier effectively. wikipedia.org
Systematic studies on xanthine analogues have shown that substituents at the 8-position significantly influence antagonist potency and selectivity at adenosine receptor subtypes. nih.gov For example, replacing the chloro group with bulky cycloalkyl groups like cyclopentyl or cyclohexyl can dramatically increase affinity and selectivity for the A1 adenosine receptor over the A2 receptor. nih.gov While the primary goal of such modifications is often to improve pharmacodynamics (the drug's effect on the body), these structural changes inherently alter the molecule's pharmacokinetic properties, demonstrating the intertwined nature of pharmacokinetic and pharmacodynamic optimization.
Table 1: Effect of Structural Modifications on Key Pharmacokinetic Parameters of Theophylline Derivatives in Rats
Data adapted from a study on theophylline derivatives to illustrate the impact of structural changes on pharmacokinetics. nih.gov Vz: volume of distribution based on the terminal phase; CL: total body clearance; fb: fraction bound to plasma proteins.
Translational Research Aspects
Translational research aims to bridge the gap between basic scientific discoveries made in the laboratory (bench) and their application in clinical practice (bedside) to improve human health. researchgate.neteupati.eu This "bench-to-bedside" approach involves translating fundamental molecular insights into new diagnostics and therapies. eupati.eu this compound and its derivatives have been the subject of translational efforts, moving from chemical synthesis and preclinical evaluation to established clinical use and investigation for new therapeutic indications.
The most prominent example of successful translation is the use of an this compound salt in the drug dimenhydrinate. Following extensive clinical trials, the salt of 8-chlorotheophylline and diphenhydramine was found to be exceptionally effective for the prevention and treatment of motion sickness. google.com This represents a classic case of translating a chemical entity into a widely used therapeutic agent.
More recent translational research focuses on repurposing or developing this compound derivatives for new diseases, particularly cancer. Preclinical studies have explored the potential of these compounds as anti-cancer agents. For instance, 8-chlorotheophylline has been investigated for its ability to induce differentiation in melanoma cells, a strategy aimed at making cancer cells less aggressive. researchgate.net Furthermore, novel, more complex derivatives have been synthesized and evaluated. One such compound, 7-[2-[4-(chlorophenyl)-piperazinyl]ethyl]-1,3-dimethyl-8-chloroxanthine (KMUP-2Cl), has been shown in preclinical models to inhibit the growth of various human cancer cell lines, including prostate, tongue, colon, and lung carcinoma. google.com These findings provide a strong rationale for further investigation in a clinical setting.
The primary mechanism of action for many xanthine derivatives is the antagonism of adenosine receptors. researchgate.net This provides a rich field for translational research, as adenosine receptors are implicated in a wide range of conditions.
Cardiovascular Disease : Selective adenosine A1 receptor antagonists have been studied for their potential to promote sodium excretion (natriuresis) in patients with heart failure without negatively impacting renal function. nih.gov A clinical study of the selective A1 antagonist BG9928, a xanthine derivative, showed that it increased sodium excretion and was well-tolerated at specific doses in heart failure patients, demonstrating the potential for translating this mechanism into a clinical benefit. nih.gov
Neurodegenerative Diseases : Adenosine A2A receptor antagonists are being investigated as a non-dopaminergic treatment for Parkinson's disease. mdpi.comwikipedia.org The therapeutic strategy is based on modulating the motor circuits in the brain that are affected by dopamine (B1211576) depletion. mdpi.com Preclinical studies on novel adenosine receptor antagonists, which share the core functional properties of xanthines, focus on evaluating their efficacy in animal models of Parkinson's disease alongside their pharmacokinetic and safety profiles to identify candidates for clinical development. mdpi.com
Table 2: Summary of Translational Research on this compound and its Derivatives
Analytical and Bioanalytical Methodologies for 8 Chloroxanthine
Chromatographic Techniques
Chromatography is a fundamental analytical technique used to separate, identify, and purify components within a mixture. researchgate.net The process involves a mobile phase that carries the sample through a stationary phase, leading to the separation of components based on their differential interactions with both phases. excedr.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a dominant and versatile technique in pharmaceutical analysis, renowned for its high resolution and sensitivity. asiapharmaceutics.infoencyclopedia.pubnih.gov It is widely used for the quantitative and qualitative analysis of drug substances and their impurities. nih.gov
The development of a robust HPLC method involves the systematic optimization of various parameters to ensure the method is suitable for its intended purpose. This includes selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. b-ac.co.uksysrevpharm.org Validation of the analytical method is a critical step to demonstrate its reliability and reproducibility, adhering to guidelines such as those from the International Council for Harmonisation (ICH). jocpr.comresearchgate.net
A key aspect of method development is achieving adequate separation of the analyte of interest from other components in the sample. For xanthine (B1682287) derivatives like 8-chloroxanthine, reversed-phase HPLC is a common approach. researchgate.net For instance, a study on the simultaneous determination of 8-chlorotheophylline (B119741) (a closely related compound), caffeine (B1668208), and diphenhydramine (B27) utilized a C12 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH. scielo.br The selection of the detection wavelength is also crucial for sensitivity; for many xanthine derivatives, UV detection in the range of 270-280 nm is effective. scielo.br
Validation of an HPLC method for this compound quantification would typically involve assessing the following parameters:
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range. sysrevpharm.orgresearchgate.net
Precision: Assessing the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com
Accuracy: Determining the closeness of the test results obtained by the method to the true value. sysrevpharm.org
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. sysrevpharm.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. jocpr.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. sysrevpharm.org
A study reported a validated HPLC method for the simultaneous determination of several cephalosporins, demonstrating linearity over a concentration range of 0.5-50 μg/mL with a correlation coefficient (r²) of 0.9999. sysrevpharm.org The LOD and LOQ were found to be in the ranges of 0.018-0.03 µg/mL and 0.056-0.09 µg/mL, respectively. sysrevpharm.org While specific to cephalosporins, this data illustrates the typical performance characteristics evaluated during HPLC method validation.
Table 1: Illustrative HPLC Method Parameters for Xanthine Derivatives
| Parameter | Example Value | Source |
| Column | C12 or C18 Reversed-Phase | researchgate.netscielo.br |
| Mobile Phase | Acetonitrile/Buffer (e.g., Phosphate, Acetate) | sysrevpharm.orgscielo.br |
| Flow Rate | 0.8 - 1.0 mL/min | sysrevpharm.orgscielo.br |
| Detection | UV at 229 - 273 nm | jocpr.comscielo.br |
| Linearity (r²) | > 0.999 | sysrevpharm.org |
This table provides example parameters based on methods for related compounds and general pharmaceutical analysis.
HPLC is extensively used for the analysis of active pharmaceutical ingredients (APIs) and their impurities in finished drug products. nih.gov For this compound, this would involve developing methods to quantify it in tablets, capsules, or other dosage forms. The method must be able to separate this compound from excipients and any potential degradation products. encyclopedia.pub A stability-indicating HPLC method is one that can resolve the main drug peak from all potential impurities and degradation products, which is crucial for assessing the stability of a pharmaceutical product over time. researchgate.net
Bioanalytical methods are essential for determining the concentration of drugs and their metabolites in biological fluids such as plasma, serum, or urine. au.dkbiopharminternational.com This information is vital for pharmacokinetic and toxicokinetic studies. au.dk HPLC, often coupled with mass spectrometry (LC-MS), is a cornerstone of bioanalysis due to its high sensitivity and selectivity. b-ac.co.ukbiopharminternational.com
Before analysis, the drug needs to be isolated from the complex biological matrix. nih.gov Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). biopharminternational.com The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. biopharminternational.com
A validated bioanalytical HPLC method would need to demonstrate acceptable levels of precision, accuracy, and recovery from the biological matrix. biopharminternational.com The sensitivity of the method must be sufficient to measure concentrations relevant to the drug's activity. biopharminternational.com
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. lcms.cz It is a valuable tool for the identification and quantification of substances in various matrices. lcms.czscirp.org
For the analysis of this compound, an HPTLC method would involve spotting the sample onto a high-performance silica (B1680970) gel plate (the stationary phase). researchgate.net The plate is then developed in a chamber containing a suitable mobile phase. researchgate.net The choice of mobile phase is critical for achieving good separation. scielo.br After development, the separated spots are visualized, often under UV light, and quantified using a densitometer. researchgate.netscirp.org
A study on the simultaneous analysis of a four-component drug product used an HPTLC method with a mobile phase consisting of methanol, n-butanol, toluene (B28343), and acetic acid. researchgate.net Detection was carried out at 212 nm. researchgate.net The method was validated according to ICH guidelines, demonstrating good linearity with correlation coefficients greater than 0.996 for all analytes. researchgate.net
Table 2: Example HPTLC Method Parameters
| Parameter | Example Condition | Source |
| Stationary Phase | Pre-coated Silica Gel 60 F254 plates | researchgate.net |
| Mobile Phase | Methanol : n-butanol : toluene : acetic acid (8:6:4:0.2 v/v) | researchgate.net |
| Detection | Densitometric scanning at 212 nm | researchgate.net |
| Retardation Factor (Rf) | Analyte-specific, e.g., 0.15 - 0.68 | researchgate.net |
This table provides an example based on a multi-component analysis and illustrates typical HPTLC parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Characterization
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.netshimadzu.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. lcms.cz While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent tool for identifying and characterizing volatile impurities that may be present in the drug substance. researchgate.net
In the context of this compound, GC-MS could be used to identify impurities arising from the manufacturing process or from the degradation of the drug substance. researchgate.netlcms.cz The sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. fda.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries or by interpretation of the fragmentation pattern. lcms.czfda.gov
One study successfully used GC-MS to separate and characterize two impurities in 8-chlorotheophylline. researchgate.net The structures of these impurities were elucidated based on their mass spectral data. researchgate.net
Table 3: GC-MS Data for Impurity Identification in a Related Compound
| Retention Time (min) | Fragment Ions (m/z) | Identification |
| 15.12 | 264 [M+], 214, 165 | N-chloro methyl derivative of 8-Chlorotheophylline |
| 17.50 | 281 [M-H]+, 265, 214, 207, 191 | Hydrated N-chloro methyl derivative of 8-Chlorotheophylline |
Source: Adapted from Gabhe et al., 2009. This table illustrates the type of data obtained from GC-MS analysis for impurity characterization in a structurally similar compound. researchgate.net
Spectrophotometric Techniques
Spectrophotometric methods are a cornerstone of analytical chemistry, relying on the principle that chemical substances absorb light at specific wavelengths. juniperpublishers.com These techniques are valued for their simplicity, cost-effectiveness, and the ability to perform analyses with minimal sample preparation. juniperpublishers.com
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample in the ultraviolet and visible regions of the electromagnetic spectrum. pro-analytics.netdrawellanalytical.com The principle is rooted in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sci-hub.se This relationship allows for the quantitative analysis of a substance. pro-analytics.net
The instrumentation consists of a light source (often a Xenon flash lamp for both UV and visible ranges), a sample holder or cuvette, a device to separate wavelengths, and a detector. pro-analytics.net By scanning a sample over a range of wavelengths, a UV-Vis spectrum is generated, which plots absorbance versus wavelength. pro-analytics.net This spectrum can be used to identify compounds and determine their purity. pro-analytics.net For instance, a specific application for the related compound 8-chlorotheophylline involved its simultaneous determination in a multi-component dosage form using a first-derivative spectrophotometric method. researchgate.net
| Parameter | Description | Primary Application | Reference |
|---|---|---|---|
| Principle | Measures the absorption of UV and visible light by a sample. Based on the Beer-Lambert Law. | Quantitative analysis, Purity assessment | pro-analytics.netsci-hub.se |
| Instrumentation | Light source, sample holder (cuvette), wavelength separator, detector. | Measurement of light transmittance and absorbance. | pro-analytics.net |
| Output | An absorbance spectrum (Absorbance vs. Wavelength). | Identification of substances and determination of concentration. | pro-analytics.net |
| Application | Used in quality control for the classification, study, and quantification of substances. | Drug assays, stability testing, impurity profiling. | juniperpublishers.compro-analytics.net |
Hyphenated Techniques
Hyphenated techniques represent a powerful class of analytical methods that are developed by coupling a separation technique with a spectroscopic detection technology. nih.gov Most commonly, a chromatographic method like liquid chromatography (LC) or gas chromatography (GC) is combined with a spectroscopic method such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). ijarnd.comiosrjournals.org This approach leverages the separation power of chromatography and the identification capabilities of spectroscopy, resulting in enhanced specificity, accuracy, and precision, which is particularly useful for analyzing complex mixtures. ijarnd.comiosrjournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a quintessential hyphenated technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. europeanpharmaceuticalreview.com LC separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. europeanpharmaceuticalreview.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly sensitive and selective detection. europeanpharmaceuticalreview.com
LC-MS has been effectively used for the characterization of impurities in the related compound 8-chlorotheophylline. nih.gov In one study, researchers utilized a reversed-phase HPLC method coupled with a mass spectrometer to separate and identify three impurities. nih.gov The mass spectrometer was operated in positive electron spray ionization (ESI) mode to acquire mass spectral data of the eluted compounds. nih.gov
| Parameter | Specification | Reference |
|---|---|---|
| LC Column | Phenomenex C18 (250×4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | Acetonitrile : Sodium acetate (B1210297) buffer (5:95, v/v) | nih.gov |
| Flow Rate | 1.5 ml/min | nih.gov |
| MS Ionization Mode | Positive Electron Spray Ionization (ESI) | nih.gov |
| Mass Range (m/z) | 120–500 | nih.gov |
| Nebulizing Gas | Nitrogen | nih.gov |
LC-MS/MS System Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) extends the capabilities of LC-MS by using two mass analyzers in series (tandem mass spectrometry). iosrjournals.org This configuration, often a triple quadrupole (QqQ) setup, allows for the selection of a specific parent ion, its fragmentation in a collision cell, and the analysis of the resulting fragment ions. measurlabs.com This process, known as multiple reaction monitoring (MRM) when specific transitions are monitored, provides a significant increase in selectivity and sensitivity, making it a powerful tool for trace-level quantification and structural elucidation. europeanpharmaceuticalreview.commdpi.com
The applications of LC-MS/MS are extensive and span numerous fields. perkinelmer.com In pharmaceutical analysis, it is essential for impurity profiling, especially for detecting potential genotoxic impurities at very low levels, and for cleaning verification of manufacturing equipment. europeanpharmaceuticalreview.com In forensic toxicology and clinical diagnostics, LC-MS/MS is used for comprehensive drug screening and the measurement of biomarkers in biological fluids like blood and urine. mdpi.comperkinelmer.com A key advantage is its ability to detect and quantify a wide range of compounds in complex matrices with high reliability and sensitivity, often reaching limits of quantification in the low ng/mL to pg/mL range. mdpi.com
| Application Area | Specific Use | Advantage | Reference |
|---|---|---|---|
| Pharmaceutical Analysis | Trace-level impurity detection, quantification of active ingredients, cleaning verification. | High sensitivity and selectivity for complex drug matrices. | europeanpharmaceuticalreview.commeasurlabs.com |
| Environmental Analysis | Detecting and quantifying contaminants like pesticides and industrial chemicals in soil and water. | Required by official methods for low-level detection. | perkinelmer.com |
| Forensic Toxicology | Screening for drugs of abuse and other substances in biological samples (blood, urine). | Enables broad-spectrum, multi-analyte screening. | mdpi.comperkinelmer.com |
| Food and Beverage Analysis | Identification of contaminants, flavor components, and mycotoxins. | High sensitivity for detecting trace compounds in food matrices. | perkinelmer.com |
| Clinical Diagnostics | Measurement of biomarkers, hormones, and drugs in patient samples for disease monitoring. | Allows for precise quantification in complex biological fluids. | perkinelmer.com |
Extraction Methods in Analytical Procedures
Extraction is a fundamental step in sample preparation, designed to isolate target analytes from a complex sample matrix. windows.net The primary goals of extraction are to remove interfering compounds that could compromise the analytical results and to concentrate the analyte to improve detection sensitivity. windows.netthermofisher.com A clean extract helps ensure better performance and longevity of analytical instruments, particularly in chromatographic systems. windows.net
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase. thermofisher.comsigmaaldrich.com It is used to purify and concentrate analytes from a solution prior to analysis. thermofisher.com The process generally involves passing a liquid sample through a cartridge containing a solid adsorbent. Depending on the chosen sorbent and solvent conditions, either the analyte of interest is retained on the sorbent while impurities pass through, or the impurities are retained while the analyte is eluted. thermofisher.com
SPE is preferred over methods like liquid-liquid extraction because it is more efficient, uses significantly less solvent, and is amenable to automation. thermofisher.com The general procedure for SPE involves a sequence of steps to ensure reproducible and effective extraction.
| Step | Purpose | Description | Reference |
|---|---|---|---|
| 1. Sample Pre-treatment | Optimize the sample for effective analyte retention. | Adjusting the sample's pH, ionic strength, or diluting it to ensure the analyte binds effectively to the SPE sorbent. | thermofisher.com |
| 2. Sorbent Conditioning | Activate the stationary phase. | The sorbent is washed with a solvent (e.g., methanol) to wet the packing material, followed by an equilibration step with a solution similar to the sample matrix. | thermofisher.com |
| 3. Sample Loading | Adsorb the analyte onto the sorbent. | The pre-treated sample is passed through the conditioned cartridge at a controlled flow rate to allow for retention of the analyte. | thermofisher.com |
| 4. Washing | Remove interfering compounds. | A specific solvent is passed through the cartridge to wash away weakly bound impurities while the analyte of interest remains bound to the sorbent. | thermofisher.com |
| 5. Elution | Recover the purified analyte. | A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte from the cartridge for collection. | thermofisher.com |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate analytes from complex matrices based on their differential solubilities in two immiscible liquid phases. This method is particularly useful for separating compounds from biological fluids. pensoft.nettandfonline.com The principle of LLE involves the partitioning of a solute, such as this compound, between an aqueous phase (the sample) and an immiscible organic solvent. pensoft.net
The choice of the organic solvent is critical and depends on several factors, including the polarity of the target analyte and the solvent's immiscibility with the aqueous sample. For xanthine alkaloids, various solvents like chloroform (B151607) and methylene (B1212753) chloride have been utilized. ijdra.com The process typically involves vigorous mixing of the sample with the chosen organic solvent, allowing the analyte to transfer from the aqueous phase to the organic phase. Subsequently, the two phases are separated, often by centrifugation, and the organic layer containing the analyte is collected for further analysis. LLE is valued for its simplicity and effectiveness in sample cleanup and concentration. tandfonline.com
Protein Precipitation (PPE)
Protein precipitation (PPE) is a widely used technique in bioanalysis to remove proteins from biological samples like plasma and serum. researchgate.net Proteins can interfere with downstream analytical methods such as high-performance liquid chromatography (HPLC) by clogging the column or creating background noise. thermofisher.com The goal of PPE is to selectively precipitate these macromolecules, leaving the small-molecule analyte of interest, like this compound, in the supernatant for analysis. researchgate.net
Several methods are employed for protein precipitation:
Organic Solvent Precipitation : This is the most common method, utilizing water-miscible organic solvents like acetonitrile or methanol. researchgate.netthermofisher.com Adding the solvent to the plasma sample alters the dielectric constant of the solution, disrupting the solvation of proteins and causing them to aggregate and precipitate. Acetonitrile is often preferred and has been shown to be highly effective, removing over 96% of proteins at a 2:1 solvent-to-plasma ratio. nih.gov
Acid Precipitation : Strong acids such as trichloroacetic acid (TCA) and perchloric acid (PCA) are also effective precipitating agents. researchgate.netnih.gov They work by neutralizing the surface charges of proteins, leading to their aggregation and precipitation. While efficient, acid precipitation can sometimes lead to the co-precipitation of the analyte, resulting in lower recovery. nih.gov
Salting Out : This method involves adding high concentrations of salts, like zinc sulfate, to the sample. The salt ions compete with the proteins for water molecules, reducing protein solubility and causing precipitation. nih.gov
Studies comparing these methods have found that while all are effective at removing proteins, the choice of precipitant can affect analyte recovery and ionization in mass spectrometry. nih.govnih.gov For many applications, acetonitrile is considered a highly effective choice, providing high recovery rates and clean extracts. researchgate.netnih.gov
Impurity Profiling and Characterization
The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of drug substances. Impurities can originate from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API) during storage, or as by-products of synthesis. researchgate.net Therefore, the identification and characterization of impurities in a substance like this compound, or its closely related analogue 8-chlorotheophylline, are essential. ijpsonline.comresearchgate.net
Identification of Related Substances and Degradation Products
Analytical studies have focused on identifying and characterizing the impurities present in 8-chlorotheophylline, which serves as a proxy for this compound due to its identical core structure. Research has successfully separated and identified several related substances and potential degradation products using a combination of chromatographic and spectroscopic techniques. ijpsonline.comijpronline.com
Initial separation of impurities is often achieved using chromatographic methods like Thin-Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC). ijpsonline.comresearchgate.net Following separation, structural elucidation is typically performed using mass spectrometry (MS), often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). ijpsonline.comijpronline.com
One study identified two primary impurities in an 8-chlorotheophylline sample using GC-MS. researchgate.netijpronline.com Based on the mass spectral data, these were characterized as an N-chloro methyl derivative and a hydrated N-chloro methyl derivative of 8-chlorotheophylline. researchgate.netijpronline.com Another investigation using LC-MS identified different impurities, including Theophylline (B1681296) and Caffeine, which are structurally related xanthines, as well as an isomer of 8-chlorotheophylline. ijpsonline.comnih.gov The presence of these related xanthines suggests they may be process-related impurities from the synthesis of the primary compound. Stress testing under various conditions can also be used to evaluate the stability of the molecule and identify potential degradation products. nih.gov
Table of Mentioned Compounds
Computational Chemistry and Modeling of 8 Chloroxanthine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. nih.gov For 8-Chloroxanthine, a known adenosine (B11128) receptor antagonist, molecular docking simulations are crucial for understanding the structural basis of its activity. nih.govpharmacompass.com
Research Findings: Studies on xanthine (B1682287) derivatives binding to adenosine receptors (such as A2A and A2B) provide a framework for understanding the likely interactions of this compound. tandfonline.comnih.gov In these simulations, the this compound molecule is placed into the receptor's binding pocket, and its conformational flexibility is explored to find the most stable binding pose. The primary interactions stabilizing the ligand-receptor complex typically include:
Hydrogen Bonds: The xanthine core contains several hydrogen bond donors and acceptors that can form critical interactions with amino acid residues in the binding pocket.
Hydrophobic Interactions: The methyl groups on the xanthine ring and the chlorine atom at the 8-position can engage in hydrophobic and van der Waals interactions with nonpolar residues.
Pi-Stacking: The aromatic nature of the purine (B94841) ring system allows for potential π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) within the binding site.
A molecular docking study of xanthine derivatives into the A2A adenosine receptor highlighted crucial structural components for binding. nih.gov While not specific to this compound, such studies allow for the creation of a hypothetical model of interaction.
Table 1: Predicted Ligand-Target Interactions for this compound with an Adenosine A2A Receptor Model
| Interaction Type | Potential Interacting Residue (A2AR) | Moiety of this compound Involved |
| Hydrogen Bond | Asparagine (Asn) | N7-H or Carbonyl Oxygen |
| Hydrogen Bond | Serine (Ser) | Carbonyl Oxygen |
| Pi-Stacking | Phenylalanine (Phe) | Purine Ring System |
| Hydrophobic Interaction | Isoleucine (Ile), Leucine (Leu) | C1/C3-Methyl Groups, C8-Chloro |
This table is a hypothetical representation based on docking studies of similar xanthine derivatives. nih.govrsc.org
Quantum and Classical Physics-Based Calculations
To gain a deeper understanding of the intrinsic properties of this compound, researchers employ methods based on quantum mechanics (QM) and classical physics.
Quantum Mechanics (QM) Calculations: QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule with high accuracy. ictp.itnih.gov For this compound, DFT calculations can determine:
Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles in its most stable conformation.
Electronic Properties: The distribution of electron density, which reveals the most electron-rich and electron-poor regions of the molecule. This is visualized through molecular electrostatic potential (MEP) maps, which are critical for understanding how the molecule interacts with its biological target. researchgate.net
Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's chemical reactivity and stability.
Classical Physics-Based Calculations: Classical mechanics principles are the foundation for Molecular Dynamics (MD) simulations. wikipedia.org Often used as a follow-up to molecular docking, MD simulations model the dynamic behavior of the ligand-receptor complex over time. nih.gov An MD simulation of an this compound-adenosine receptor complex would reveal:
Binding Stability: Whether the ligand remains stably bound in the predicted docking pose or if it shifts or dissociates over a period of nanoseconds. nih.gov
Conformational Changes: How the ligand and the protein adapt their shapes to achieve an optimal fit.
Solvent Effects: The role of water molecules in mediating the ligand-protein interaction.
These physics-based calculations provide a dynamic and electronically detailed picture that complements the static view from molecular docking. researchgate.net
Machine Learning Applications in Molecular Design
Machine learning (ML) and artificial intelligence are increasingly used to accelerate drug discovery by learning from large datasets of chemical information. nih.govmdpi.commednexus.org
Research Applications: For this compound, ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): A primary application is the development of QSAR models. tandfonline.com In a study on 164 xanthine derivatives, a 3D-QSAR model was built to correlate the structural features of the molecules with their antagonistic activity at the A2B adenosine receptor. tandfonline.com Such a model could be used to predict the potency of novel, unsynthesized derivatives of this compound, guiding chemists to prioritize the most promising candidates for synthesis.
De Novo Design: Generative ML models can design entirely new molecules. csic.es By learning the key features of known adenosine receptor antagonists, including the this compound scaffold, these models can propose novel structures with optimized properties, such as higher potency or better selectivity.
Predictive Modeling: ML algorithms can be trained to predict various properties, including solubility, toxicity, and metabolic stability, from the molecular structure alone, which is discussed further in the next section. researchgate.net
These ML approaches significantly reduce the time and cost of identifying and optimizing lead compounds by focusing laboratory efforts on molecules with the highest probability of success. nih.gov
Prediction of Pharmacodynamic and ADMET Properties (in silico)
Before a compound can become a drug, its pharmacodynamic (what the drug does to the body) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be thoroughly evaluated. nih.gov In silico tools provide rapid, early-stage assessment of these crucial parameters. scielo.brrsdjournal.orgmdpi.com
Pharmacodynamics (PD) Prediction: In silico pharmacodynamic prediction for this compound is closely linked to molecular docking and target prediction. mdpi.com Computational models predict that its primary mechanism of action is the blockade of adenosine receptors, which is consistent with its known physiological effects as a stimulant. nih.gov
ADMET Prediction: A variety of computational models and web-based platforms (like SwissADME and pkCSM) can predict the ADMET profile of a molecule from its structure. scielo.brrsdjournal.org While specific published reports on the in silico ADMET profile of this compound are not available, predictions can be generated. These predictions are essential for identifying potential liabilities, such as poor absorption or potential toxicity, early in the drug design process. nih.goviapchem.org
Table 2: Predicted ADMET Properties of this compound
| Property Category | Parameter | Predicted Value/Classification | Significance in Drug Design |
| Absorption | Water Solubility | Moderately Soluble | Affects dissolution and absorption. |
| Intestinal Absorption (Human) | High | Indicates good potential for oral bioavailability. | |
| Caco-2 Permeability | Low | Suggests moderate to low absorption across the gut wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Indicates the compound is unlikely to cause central nervous system side effects. wikipedia.org |
| Plasma Protein Binding | Low | A higher fraction of the drug is free to exert its effect. | |
| Metabolism | CYP1A2 inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C19 inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme. | |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions. | |
| CYP2D6 inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme. | |
| CYP3A4 inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme. | |
| Excretion | Total Clearance | Moderate | Predicts the rate of removal from the body. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiac toxicity (QT prolongation). |
Disclaimer: This data is generated from computational prediction models and is intended for informational purposes. It has not been experimentally verified.
Toxicological Research Frameworks for 8 Chloroxanthine
General Principles of Toxicology and Dose-Response Relationships for Xanthine (B1682287) Derivatives
Xanthine derivatives, a class of compounds that includes naturally occurring alkaloids like caffeine (B1668208) and theophylline (B1681296), exert their physiological effects primarily through two mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. wikipedia.org The toxicological principles and dose-response relationships for these compounds, including halogenated derivatives like 8-chloroxanthine, are direct extensions of their pharmacological actions.
The primary mechanism of action for many xanthines at pharmacological concentrations is the blockade of adenosine receptors, particularly A1 and A2A subtypes. wikipedia.org Adenosine is a ubiquitous neuromodulator that generally has inhibitory effects, promoting sleep and suppressing neural activity. By blocking these receptors, xanthine derivatives cause central nervous system (CNS) stimulation, leading to increased wakefulness and alertness. nih.govdrugbank.com At higher doses, this CNS stimulation can become excessive, leading to toxic effects such as restlessness, insomnia, nervousness, and tremors. drugbank.com
The second mechanism, inhibition of PDE enzymes, requires higher concentrations of xanthines. wikipedia.org PDEs are responsible for breaking down intracellular cyclic adenosine monophosphate (cAMP). wikipedia.org By inhibiting these enzymes, xanthines increase cAMP levels, which can lead to effects such as smooth muscle relaxation (e.g., in the bronchi) and cardiac stimulation. wikipedia.org The toxicological dose-response relationship is therefore biphasic. At lower doses, effects are primarily mediated by adenosine receptor antagonism. As the dose increases into the toxic range, PDE inhibition contributes more significantly, potentially leading to cardiovascular toxicity, such as tachycardia.
The toxicity of a specific derivative like this compound is influenced by its unique chemical structure, which affects its potency at adenosine receptors and PDE enzymes, as well as its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The addition of a chlorine atom at the 8-position, for instance, alters the molecule's acidity and electronic distribution, which can modify its interaction with biological targets compared to its parent compounds. wikipedia.org
Toxicity Assessment in Preclinical Studies
The toxicological profile of a novel or less-studied compound such as this compound is established through a rigorous framework of preclinical studies. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose for potential clinical trials, and understand the dose-response relationship for adverse effects. pacificbiolabs.com The assessment for a xanthine derivative would typically follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and involve both in vivo animal studies and in vitro cellular assays. nih.govresearchgate.net
A representative preclinical toxicology program for a xanthine derivative can be illustrated by the studies conducted on 7-methylxanthine (B127787) (7-MX). nih.govresearchgate.net The framework involves a tiered approach, starting with acute toxicity and progressing to longer-term repeated-dose studies.
Acute Toxicity Studies: The initial step is often an acute oral toxicity study in two rodent species (e.g., rats and mice). nih.gov This is designed to determine the median lethal dose (LD50) and identify signs of immediate toxicity. For instance, in studies of 7-MX, single high doses were administered, and animals were observed for mortality and clinical signs of toxicity. nih.govresearchgate.net
Repeated-Dose Toxicity Studies: To assess toxicity from longer-term exposure, sub-acute or sub-chronic studies are performed. A common design is a 28-day repeated-dose oral toxicity study in rats, following OECD Guideline 407. nih.govresearchgate.net Animals are given the compound daily at multiple dose levels, and a wide range of endpoints are evaluated, including changes in body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. The primary goal is to identify a No-Observed-Adverse-Effect Level (NOAEL). nih.gov
In Vitro Toxicity Studies: Cellular toxicity assays are used to complement animal studies and investigate mechanisms of toxicity. These tests involve exposing various cell lines to the compound to determine its cytotoxic potential, often measured as the IC50 value (the concentration that inhibits 50% of cell growth or viability). For 7-MX, toxicity was evaluated in normal epithelial cells and cancer cell lines to assess its general and specific cytotoxicity. nih.gov
Below is a table summarizing a typical preclinical study design for a xanthine derivative, based on research into 7-MX. nih.gov
| Study Type | Species/System | Duration | Key Parameters Evaluated | Objective |
| Acute Oral Toxicity | Rat, Mouse | Single Dose | Mortality, clinical signs of toxicity, gross necropsy | Determine LD50 and acute toxic effects |
| Repeated-Dose Oral Toxicity (28-Day) | Rat | 28 Days | Body weight, hematology, clinical chemistry, organ weights, histopathology | Identify target organs and determine NOAEL |
| Cellular Toxicity | Human and animal cell lines (e.g., fR2, C6 glioma, Caco-2) | 24-72 hours | Cell viability, IC50 values | Assess in vitro cytotoxic potential |
This comprehensive assessment framework allows toxicologists to build a detailed safety profile for a compound like this compound before any potential human exposure.
Formation of this compound in Environmental Contexts
This compound is not typically manufactured for direct commercial use in the same way as its methylated relative, 8-chlorotheophylline (B119741). wikipedia.orgiiab.me Its presence in the environment is primarily understood as a transformation product resulting from chemical reactions, particularly the chlorination of xanthine precursors found in water and wastewater.
Water disinfection is a critical process for ensuring public health, with chlorine being the most widely used disinfectant. However, chlorine is a highly reactive chemical that can react with natural organic matter (NOM) and anthropogenic compounds present in source water to form a variety of disinfection by-products (DBPs). nih.gov
Xanthine compounds, particularly caffeine, are ubiquitous in municipal wastewater due to widespread human consumption and excretion. rollins.edunih.govresearchgate.net When water containing these precursors undergoes chlorination, the chlorine can react with the xanthine molecule. The hydrogen atom at the 8-position of the purine (B94841) ring in xanthines like theophylline or caffeine is susceptible to electrophilic substitution by chlorine. google.comgoogle.com This reaction leads to the formation of 8-chloro derivatives. For example, the industrial synthesis of 8-chlorotheophylline often involves the direct chlorination of theophylline or caffeine. google.comgoogle.com This same fundamental chemical reaction can occur under the conditions used for water disinfection, transforming non-chlorinated xanthines into this compound or its methylated analogs. Therefore, this compound is considered an emerging DBP formed from the reaction of chlorine with pharmaceutical and lifestyle product residues in water sources. nih.gov
The precursors to this compound are frequently detected in significant quantities in sewage and wastewater treatment plant (WWTP) effluents. Caffeine is a well-established chemical tracer for anthropogenic (human-caused) contamination in water systems. rollins.edunih.govresearchgate.net Its presence indicates that water has been impacted by human wastewater, as only a small fraction of ingested caffeine is metabolized, with the rest excreted unchanged. wikipedia.orgrollins.edu
Numerous studies have documented the concentration of caffeine in various water systems. These findings are critical for understanding the potential for this compound formation, as the presence of the precursor is the first requirement for the creation of the DBP. If wastewater effluent containing these xanthines is discharged into rivers or lakes that serve as sources for drinking water, the precursors will be present during the subsequent chlorination stage of water treatment.
The table below presents data from a study on caffeine concentrations in coastal lagoons, illustrating its prevalence as a wastewater contaminant. nih.govresearchgate.net
| Location (Coastal Lagoon) | Caffeine Concentration Range (ng/L) | Paraxanthine (Metabolite) Concentration Range (ng/L) |
| Celestun | ND - 2390 | ND - 212 |
| Chelem | 30 - 300 | 20 - 120 |
| Dzilam de Bravo | ND - 100 | ND - 50 |
| Ria Lagartos | ND - 80 | ND - 30 |
| ND: Not Detected |
The consistent detection of caffeine and its metabolites in waters impacted by wastewater demonstrates a widespread and persistent source of precursors for the formation of this compound upon chlorination. nih.govresearchgate.net
Future Directions and Research Gaps for 8 Chloroxanthine
Development of Novel Synthetic Approaches
While 8-chloroxanthine is commercially available, ongoing research focuses on developing more efficient, versatile, and environmentally friendly synthetic methodologies, particularly for creating novel derivatives. Current research gaps and future directions are centered on moving beyond traditional methods to embrace modern catalytic systems that offer higher yields and greater molecular diversity.
Key areas for development include:
Advanced Coupling Reactions: Modern organic chemistry provides a toolbox of powerful reactions that can be applied to the this compound scaffold. Future research will likely focus on optimizing transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura and Sonogashira cross-coupling reactions have been successfully used to synthesize derivatives of related 8-substituted xanthines like 8-chlorocaffeine, demonstrating the potential for these methods. nih.gov
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable way to create complex molecules. Applying this to this compound derivatives could rapidly generate libraries of novel compounds for pharmacological screening. nih.gov
Multi-Component Reactions: One-pot, multi-component reactions, such as the A³-coupling (alkyne, aldehyde, amine), are highly efficient for building molecular complexity. nih.gov Developing such reactions starting from an 8-alkynylxanthine intermediate (derived from this compound) could streamline the synthesis of diverse propargylamine (B41283) derivatives. nih.gov
Green Chemistry Approaches: A significant research gap is the development of greener synthetic routes. This includes using less hazardous solvents, reducing energy consumption, and minimizing waste. Future work should explore enzymatic catalysis or reactions in aqueous media to improve the environmental footprint of this compound synthesis and derivatization.
A comparison of traditional versus modern synthetic approaches is summarized below:
| Approach | Description | Advantages | Research Focus |
| Traditional Methods | Often involve multi-step processes with harsh reagents and moderate yields. | Well-established and understood. | - |
| Cross-Coupling Reactions | Use of palladium or copper catalysts to form new carbon-carbon or carbon-heteroatom bonds at the C8 position. | High yields, functional group tolerance, access to a wide range of derivatives. | Optimization of catalysts (e.g., Pd(PPh₃)₄, CuI) and reaction conditions for the this compound scaffold. nih.gov |
| Click Chemistry (CuAAC) | Reaction between an azide (B81097) and a terminal alkyne to form a triazole ring. | High efficiency, reliability, mild reaction conditions. | Development of 8-azido or 8-alkynyl xanthine (B1682287) precursors for broader application. |
| Multi-Component Reactions (A³-coupling) | A one-pot reaction combining an alkyne, an aldehyde, and an amine. | High atom economy, operational simplicity, rapid generation of molecular diversity. | Exploiting this method for creating libraries of 8-substituted xanthine derivatives for high-throughput screening. nih.gov |
Elucidation of Unclear Mechanisms of Action
The primary mechanism of action attributed to this compound is the antagonism of adenosine (B11128) receptors, which is consistent with other xanthine derivatives like caffeine (B1668208) and theophylline (B1681296). nih.govdrugbank.compharmacompass.com This blockade leads to central nervous system stimulation by preventing the inhibitory effects of adenosine on neuronal firing. nih.gov However, this explanation is incomplete and leaves several questions unanswered, representing a significant research gap.
Future research should focus on:
Receptor Subtype Selectivity: Adenosine receptors have multiple subtypes (A₁, A₂ₐ, A₂ₑ, A₃). The specific binding affinity and selectivity of this compound for these subtypes are not well characterized. Understanding this profile is crucial, as different subtypes mediate distinct physiological effects.
Beyond Adenosine Receptors: While adenosine antagonism is the accepted primary mechanism, other potential molecular targets may contribute to its effects. Research is needed to investigate interactions with other receptors, enzymes (such as phosphodiesterases), or ion channels, which are known targets for other xanthines.
Blood-Brain Barrier Permeability: There is evidence to suggest that this compound does not cross the blood-brain barrier effectively. wikipedia.org This raises questions about the physiological relevance of its CNS stimulant properties. Its primary role in dimenhydrinate (B1670652) is to counteract the drowsiness from diphenhydramine (B27), but the exact mechanism—whether central or peripheral—requires further clarification. drugbank.comwikipedia.org
Context-Dependent Actions: The pharmacological activity of this compound is primarily studied in the context of its salt formation with diphenhydramine. wikipedia.org Its mechanism of action in isolation and how it may synergize with or antagonize other compounds is an area that warrants deeper investigation.
Expansion of Pharmacological Applications beyond Current Uses
The current therapeutic application of this compound is limited, primarily serving as a counter-stimulant in the antiemetic drug dimenhydrinate. pharmacompass.comwikipedia.org However, its chemical scaffold is a versatile starting point for developing novel therapeutic agents. The 8-chloro group is an excellent leaving group, making it an ideal precursor for introducing a wide variety of functional groups to create new derivatives with diverse pharmacological activities.
Promising areas for future research include:
Neurodegenerative Diseases: Derivatives of related methylxanthines are being investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.gov Synthesizing and screening this compound derivatives for AChE inhibition could yield novel therapeutic candidates. nih.gov
Antimicrobial Agents: Recent studies have shown that novel formazan (B1609692) derivatives synthesized from this compound exhibit antibacterial activity. researchgate.net This opens a new avenue for developing purine-based antibiotics, which could be valuable in an era of growing antimicrobial resistance.
Oncology: The purine (B94841) scaffold is central to many anticancer drugs. The structural versatility of this compound allows for the synthesis of analogs that could be screened for activity against various cancer cell lines. The introduction of a chlorine atom can, in some molecular contexts, enhance anticancer activity. nih.gov
Cardiovascular and Respiratory Diseases: Given that other xanthines like theophylline are used as bronchodilators and vasodilators, exploring derivatives of this compound for similar applications is a logical extension.
| Potential Application | Rationale | Research Direction |
| Neuroprotection | Xanthine derivatives can act as acetylcholinesterase inhibitors. nih.gov | Design and synthesis of novel derivatives targeting enzymes and receptors involved in neurodegeneration. |
| Antimicrobial Therapy | Schiff base and formazan derivatives have shown antibacterial potential. researchgate.net | Screening of new 8-substituted analogs against a broad spectrum of bacteria and fungi. |
| Oncology | The purine core is a common feature in antimetabolite cancer drugs. | Development of derivatives that can interfere with nucleic acid synthesis or cancer cell signaling pathways. |
Advanced Bioanalytical Technique Development
Despite its use for decades, there is a notable lack of modern, validated bioanalytical methods for the sensitive and specific quantification of this compound and its metabolites in biological matrices. While classical techniques like NMR and FT-IR are used for chemical characterization, methods suitable for therapeutic drug monitoring, pharmacokinetics, or toxicology are not well-documented in the literature. researchgate.net
Future research must prioritize the development and validation of advanced techniques such as:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. An LC-MS/MS method would be essential for accurately measuring low concentrations of this compound in plasma, urine, and tissue samples.
High-Resolution Mass Spectrometry (HRMS): Techniques like HPLC-HRAMS can be invaluable for identifying and quantifying metabolites in complex biological samples, providing a deeper understanding of the compound's metabolic fate. criver.com
Capillary Electrophoresis (CE): CE offers an alternative separation technique that can be coupled with mass spectrometry for the analysis of polar compounds like xanthine derivatives. nih.gov
The development of these methods is a critical prerequisite for conducting detailed preclinical and clinical studies on the pharmacokinetics, metabolism, and potential toxicity of this compound and any new derivatives.
Comprehensive Toxicological and Environmental Impact Assessments
A major research gap is the near-complete absence of publicly available data on the comprehensive toxicology and environmental impact of this compound. As a synthetic organochlorine compound, understanding its potential for persistence, bioaccumulation, and toxicity is essential. nih.gov
A thorough assessment should include:
In Vitro and In Vivo Toxicology: Systematic studies are needed to evaluate cytotoxicity, genotoxicity, developmental toxicity, and chronic toxicity. This data is fundamental to establishing a complete safety profile for the compound.
Environmental Fate: Research should investigate the compound's stability and degradation pathways in soil and water. Understanding its persistence is key to predicting its environmental behavior.
Ecotoxicology: The potential impact on aquatic life, soil microorganisms, and other non-target species must be evaluated. Environmental toxicants can have wide-ranging effects on ecosystems and human health. nih.govebsco.com
Metabolite Toxicity: The toxicological profiles of major metabolites should also be assessed, as these may differ from the parent compound.
Addressing these gaps is crucial not only for ensuring human safety in any expanded therapeutic use but also for responsible environmental stewardship of a synthetic chemical.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 8-chloroxanthine with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound requires precise control of pH and nucleophile concentrations. For instance, at pH 1 (0.1 N HCl), the reaction of 3-acetoxyxanthine (1) yields this compound (9b) as a minor product (5%) alongside 3-hydroxyxanthine (85%) . To suppress competing pathways (e.g., reduction to xanthine), iodide ions (>2 equiv) can be introduced, which eliminate 8-substitution products entirely . Characterization should include HPLC for purity validation and NMR/LC-MS for structural confirmation, adhering to guidelines for reporting new compounds .
Q. How should researchers design experiments to characterize this compound’s stability under varying physiological conditions?
- Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 7.4 buffers, serum-containing media) with controlled temperature (37°C). Sampling intervals (0–48 hrs) and analytical techniques (e.g., UV-Vis spectroscopy for degradation kinetics, mass spectrometry for byproduct identification) are critical. Include triplicate runs and statistical analysis (e.g., ANOVA) to account for variability . Document protocols in detail to ensure reproducibility, as per guidelines for experimental sections in journals .
Advanced Research Questions
Q. How do conflicting data on this compound’s reaction pathways arise, and what strategies resolve such contradictions?
- Methodological Answer : Contradictions often stem from uncontrolled variables (e.g., trace iodide in reagents, pH fluctuations). For example, at pH 1, iodide ions reduce this compound formation but increase xanthine yields (5%) . To resolve discrepancies:
- Conduct control experiments with reagent purity certifications.
- Use design-of-experiments (DoE) to isolate variable effects.
- Cross-validate findings with computational models (e.g., DFT calculations for reaction energetics).
Reference systematic review principles to minimize bias .
Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action in biological systems?
- Methodological Answer : Combine in vitro and in silico approaches:
- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify interactions with target enzymes (e.g., xanthine oxidase).
- Metabolomics : LC-HRMS to track metabolic byproducts in cell cultures.
- Molecular dynamics simulations : Assess binding stability and conformational changes.
Ensure transparent reporting of parameters (force fields, solvent models) to enable replication .
Q. How can researchers address reproducibility challenges in this compound synthesis across different laboratories?
- Methodological Answer : Standardize protocols using ICH Q2(R1) validation guidelines:
- Define critical quality attributes (CQAs) like yield (>90%) and impurity thresholds (<0.1%).
- Share raw data (e.g., chromatograms, spectral libraries) in supplementary materials .
- Implement inter-lab round-robin testing with harmonized equipment calibration .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic for IC50 determination) with software like GraphPad Prism. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For high-throughput data, apply false discovery rate (FDR) corrections . Report confidence intervals and effect sizes per CONSORT guidelines .
Q. How should conflicting spectral data (e.g., NMR shifts) for this compound derivatives be reconciled?
- Methodological Answer :
- Compare data with literature databases (e.g., SciFinder, Reaxys) to identify solvent- or concentration-dependent shifts.
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Disclose solvent, temperature, and instrument specifications (field strength, probe type) in metadata .
Collaborative and Ethical Considerations
Q. What interdisciplinary expertise is essential for studying this compound’s pharmacokinetics?
- Methodological Answer : Assemble a team with:
- Organic chemists : Synthesis and stability analysis.
- Biostatisticians : Pharmacokinetic modeling (e.g., non-compartmental analysis).
- Biologists : In vivo efficacy/toxicology testing.
Involve methodologists for rigorous interpretation of PK parameters (AUC, Cmax) .
Q. How can researchers ethically navigate patent-related constraints when publishing this compound data?
- Methodological Answer :
- Conduct freedom-to-operate (FTO) searches via patent databases (e.g., USPTO, Espacenet).
- Collaborate with institutional TTOs to clarify IP ownership before submission.
- Use open-access repositories (e.g., Zenodo) for non-proprietary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
